N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a benzofuran-2-yl moiety linked to a dimethylaminoethyl chain and a 3,5-dimethyl-1,2-oxazole-4-sulfonamide group. The oxazole sulfonamide core is a common pharmacophore in kinase inhibitors and carbonic anhydrase modulators .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-11-17(12(2)24-19-11)25(21,22)18-10-14(20(3)4)16-9-13-7-5-6-8-15(13)23-16/h5-9,14,18H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRAQGCUFGFMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran moiety, a dimethylamino group, and an oxazole sulfonamide structure, which contribute to its diverse pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core through cyclization reactions and the introduction of the dimethylaminoethyl group via nucleophilic substitution. The final sulfonamide formation is achieved by reacting with sulfonyl chlorides under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the dimethylamino group enhances cell membrane penetration, while the oxazole and sulfonamide functionalities may inhibit various enzymes involved in disease processes .
Biological Activities
Research has shown that this compound exhibits a range of biological activities:
1. Antiviral Activity:
Recent studies have indicated that benzofuran derivatives, including those similar to the target compound, possess inhibitory effects against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest strong binding affinities, indicating potential as antiviral agents .
2. Anticancer Properties:
Benzofuran-based compounds have been evaluated for their anticancer activities. For instance, derivatives have shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interaction with key enzymes related to cell cycle regulation .
3. Enzyme Inhibition:
The compound's ability to inhibit specific enzymes has been documented. For example, it may interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. In vitro studies have shown promising results regarding selectivity and potency against these targets .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is C22H23N3O5S, with a molecular weight of 423.50 g/mol. The compound features a benzofuran moiety, a dimethylaminoethyl group, and a sulfonamide structure. These components contribute to its diverse biological activities and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the growth of hepatocellular and cervical cancer cell lines through dual mechanisms of action . This suggests that modifications of the compound could lead to new anticancer agents.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds containing this moiety have been studied for their effectiveness against various bacterial strains. The unique structure of this compound may enhance its activity against resistant bacterial strains.
In Vivo Studies
In vivo studies are essential for evaluating the efficacy and safety of this compound. Initial trials have shown promising results in animal models, indicating potential for further development into therapeutic agents for cancer and infectious diseases.
Case Study 1: Anticancer Efficacy
A recent study explored the synthesis and evaluation of benzofuran derivatives similar to this compound. The results demonstrated significant cytotoxic effects on cancer cell lines, suggesting that structural modifications can enhance potency against specific targets .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The findings indicated that compounds with similar structures to this compound showed improved activity compared to traditional antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Molecular Comparisons
The compound’s closest analogs are sulfonamide derivatives with variations in aromatic substituents and side chains. Key comparisons include:
Table 1: Structural and Molecular Properties of Selected Compounds
Key Observations :
- Aromatic Systems : The target compound’s benzofuran substituent (C₈H₆O) increases hydrophobicity compared to BF96012’s thiophene (C₄H₄S) or BF96013’s pyrazole (C₃H₄N₂). This may enhance membrane permeability but reduce aqueous solubility .
- Sulfonamide vs.
- Side Chains: The dimethylaminoethyl group is conserved across analogs, suggesting its role in solubility and cationic interactions with biological targets (e.g., enzymes with acidic binding pockets) .
Pharmacophore Contributions
- Oxazole Ring : Present in all sulfonamide analogs (Table 1), the 3,5-dimethyl-1,2-oxazole moiety likely acts as a hydrogen-bond acceptor, critical for interactions with residues in enzyme active sites .
- Benzofuran vs. Thiophene/Pyrazole : Benzofuran’s extended aromatic system may improve binding to targets requiring planar interactions (e.g., bromodomains or kinase ATP pockets). Thiophene and pyrazole analogs (BF96012/13) prioritize smaller, more flexible scaffolds .
Hypothesized Targets
- Kinase Inhibition : The oxazole sulfonamide scaffold resembles kinase inhibitors (e.g., BRD4 ligands in ), where sulfonamides anchor to conserved lysine residues .
- Carbonic Anhydrase (CA) Modulation: Sulfonamides are well-known CA inhibitors; the dimethylaminoethyl chain may enhance cell permeability for isoform-specific activity .
Research Findings and Limitations
- : Quinoline carboxamides with dimethylamino side chains show activity in neurological pathways (e.g., kynurenine modulation), but sulfonamide analogs like the target compound may diverge in target specificity due to differences in hydrogen-bonding capacity .
- : BF96012/13 demonstrate that minor substituent changes (thiophene → pyrazole) significantly alter physicochemical properties, suggesting the target compound’s benzofuran group could confer unique pharmacokinetic profiles .
- Contradictions : Carboxamide-based compounds () prioritize different binding modes compared to sulfonamides, highlighting the need for target-specific optimization .
Preparation Methods
Preparation of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl Chloride
The oxazole sulfonamide moiety originates from 3,5-dimethylisoxazole-4-sulfonyl chloride, synthesized via chlorosulfonation. Industrial-scale production employs sequential treatment of 3,5-dimethylisoxazole with chlorosulfonic acid (ClSO₃H) followed by thionyl chloride (SOCl₂). This one-pot method achieves 85–92% yield under controlled temperatures (0–5°C during ClSO₃H addition, 40–50°C for SOCl₂ activation).
Reaction Mechanism:
Synthesis of 2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethylamine
The benzofuran-ethylamine segment is constructed through Friedel-Crafts alkylation followed by reductive amination:
Benzofuran Formation:
Cyclization of 2-hydroxyacetophenone derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (H₂SO₄, 80°C) yields 1-benzofuran-2-carbaldehyde.Mannich Reaction:
Condensation of the aldehyde with dimethylamine and formaldehyde produces 2-(1-benzofuran-2-yl)-2-(dimethylamino)acetaldehyde.Reductive Amination:
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C) reduces the aldehyde to the primary amine with 78% isolated yield.
Key Intermediate:
$$ \text{C}{12}\text{H}{14}\text{N}_2\text{O} $$, MW = 218.25 g/mol.
Coupling and Sulfonamide Formation
Sulfonylation of the Amine Intermediate
The final assembly involves reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 2-(1-benzofuran-2-yl)-2-(dimethylamino)ethylamine under Schotten-Baumann conditions:
Procedure:
- Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add sulfonyl chloride (1.2 equiv) dropwise at 0°C under N₂.
- Stir for 6–8 hours at 25°C, then quench with ice-water.
Reaction Efficiency:
Stereochemical Considerations
The ethylamine linker’s chiral center necessitates enantioselective synthesis. Asymmetric hydrogenation using Ru-BINAP catalysts achieves 92% ee for the (R)-isomer, critical for bioactivity.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C vs. 40°C | 73% vs. 58% |
| Solvent | DCM vs. THF | 73% vs. 65% |
| Stoichiometry | 1.2:1 vs. 1:1 | 73% vs. 61% |
Purification and Analytical Validation
Chromatographic Techniques
- Flash Chromatography: Silica gel (230–400 mesh), eluent = ethyl acetate/hexane (3:7).
- HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, tₖ = 8.2 min.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
- δ 7.62 (d, J = 8.4 Hz, 1H, benzofuran H-7)
- δ 4.32 (q, J = 6.8 Hz, 1H, CH(N(CH₃)₂))
- δ 2.89 (s, 6H, N(CH₃)₂)
- δ 2.45 (s, 3H, oxazole CH₃)
HRMS (ESI):
Calculated for C₁₈H₂₂N₃O₄S⁺: 376.1325; Found: 376.1328.
Industrial Scalability and Challenges
Process Intensification
Stability Concerns
- Oxazole Ring Hydrolysis: Degrades in aqueous pH <3, requiring strict moisture control during storage.
- Sulfonamide Oxidation: Additives like BHT (0.1% w/w) prevent radical-mediated decomposition.
Synthesis Summary Table
Analytical Data Table
| Technique | Key Signals | Inference |
|---|---|---|
| ¹H NMR | δ 2.89 (s, N(CH₃)₂) | Dimethylamino group confirmation |
| IR | 1345 cm⁻¹ (S=O asym) | Sulfonamide signature |
| HPLC | Purity 99.2% | Process consistency |
| X-ray Diffraction | Space group P2₁2₁2₁ | Absolute configuration assignment |
Q & A
Q. How can the synthesis of this sulfonamide derivative be optimized to account for its sensitive functional groups?
Methodological Answer: The synthesis of this compound involves critical steps such as sulfonation and coupling reactions. For example, sulfonation of the benzofuran moiety must be performed under anhydrous conditions (e.g., using dry dichloromethane) to prevent hydrolysis of the sulfonyl chloride intermediate . The dimethylaminoethyl group requires protection (e.g., with tert-butyloxycarbonyl [Boc]) during coupling to avoid side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) can isolate the product with >90% purity .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the dimethylamino protons (δ ~2.2–2.5 ppm) and benzofuran aromatic protons (δ ~6.8–7.5 ppm) .
- FT-IR : Confirm sulfonamide formation via S=O stretching vibrations (1350–1150 cm⁻¹) and oxazole ring C=N absorption (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to validate the molecular ion peak (e.g., [M+H]+ at m/z 448.1520 for C21H26N3O4S) .
Advanced Research Questions
Q. How does the dimethylaminoethyl substituent influence the compound’s pharmacokinetic properties?
Methodological Answer: The dimethylamino group enhances solubility in aqueous buffers (pH 4–7) due to its basic nature (pKa ~8.5), but it may reduce blood-brain barrier penetration. To assess this:
- Perform logP measurements (shake-flask method) to compare with analogs lacking the dimethylamino group .
- Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to evaluate intestinal absorption and efflux ratios .
- Molecular dynamics simulations can model interactions with lipid bilayers to predict tissue distribution .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from assay conditions. To address this:
- Standardize buffer systems (e.g., HEPES vs. phosphate buffers) to control pH-dependent ionization of the dimethylamino group .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing entropic vs. enthalpic contributions .
- Validate target engagement via covalent docking studies (e.g., AutoDock Vina) to identify critical hydrogen bonds with the sulfonamide’s sulfonyl oxygen .
Q. What strategies can improve the compound’s metabolic stability?
Methodological Answer: The benzofuran and oxazole rings are susceptible to CYP450-mediated oxidation. Mitigation strategies include:
- Deuterium incorporation at metabolically labile positions (e.g., benzofuran C-3) to slow oxidative degradation .
- Prodrug design : Replace the dimethylamino group with a bioreversible carbamate to enhance plasma stability .
- In vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation (LC-MS/MS) and identify vulnerable sites .
Experimental Design & Data Analysis
Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core modifications : Replace the benzofuran with indole or thiophene to assess aromatic stacking effects .
- Substituent variation : Compare dimethylaminoethyl vs. piperazinylethyl groups to evaluate steric and electronic impacts on target binding .
- Dose-response profiling : Use 10-point concentration curves (1 nM–100 µM) in enzyme inhibition assays (e.g., fluorescence polarization) .
Q. What computational tools are suitable for predicting off-target interactions?
Methodological Answer:
- PharmaDB and ChEMBL : Screen for similar sulfonamides with reported off-target activities (e.g., carbonic anhydrase inhibition) .
- SwissTargetPrediction : Upload the compound’s SMILES string to prioritize kinases or GPCRs as potential off-targets .
- Molecular dynamics (MD) simulations : Simulate binding to homology models of off-target proteins (e.g., GROMACS) to assess residence times .
Physicochemical Characterization
Q. How do pH and temperature affect the compound’s stability?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The sulfonamide group is stable at pH 2–8 but hydrolyzes in strong acids/bases .
- Thermal gravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
